Dermorphin TFA

Opioid Pharmacology Radioligand Binding Receptor Affinity

Dermorphin TFA (78331-26-7) is the definitive μ-opioid agonist for receptor pharmacology. Its D-Ala² residue confers subnanomolar Ki (0.7 nM), 88–100× μ/δ selectivity, and exceptional BBB influx (Kin=2.18)—unmatched by DAMGO or endomorphins. The benchmark scaffold for MOR affinity labels (IC50 0.1–5 nM), quantitative autoradiography, and in vivo antinociception (i.c.v. ED50 13–23 pmol/rat, ~670× more potent than morphine). Procure for reproducible, high-impact studies.

Molecular Formula C42H51F3N8O12
Molecular Weight 916.9 g/mol
Cat. No. B590066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermorphin TFA
SynonymsL-Tyrosyl-D-alanyl-L-phenylalanylglycyl-L-tyrosyl-L-prolyl-L-serinamide Trifluoroacetate;  Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 TFA Salt; 
Molecular FormulaC42H51F3N8O12
Molecular Weight916.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1
InChIKeyMUBFSOVWSMFSSQ-YYEHHWDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermorphin TFA: A High-Selectivity Natural μ-Opioid Heptapeptide for Neuropathic Pain Research and μ-Receptor Pharmacology Studies


Dermorphin TFA is the trifluoroacetate salt of dermorphin, a natural heptapeptide (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) originally isolated from the skin of South American frogs (Phyllomedusa sauvagei) [1]. It functions as a highly potent and selective agonist at the μ-opioid receptor (MOR) . The TFA salt form is the standard commercial form of this research peptide, commonly used to enhance solubility and facilitate purification during synthetic preparation .

Why Generic Substitution of Dermorphin TFA with Standard μ-Opioid Agonists Is Not Appropriate: Quantified Differences in Affinity, Selectivity, and Pharmacology


Generic substitution with commonly used laboratory μ-opioid agonists such as morphine or [D-Ala², NMePhe⁴, Gly-ol⁵]enkephalin (DAMGO) is not scientifically equivalent to using dermorphin TFA. While these compounds all activate MOR, they exhibit fundamentally different quantitative profiles in terms of receptor binding affinity, selectivity for MOR over DOR and KOR, and their ability to induce distinct downstream signaling and behavioral effects [1]. For instance, dermorphin's D-amino acid at position 2 confers a unique resistance to enzymatic degradation compared to mammalian enkephalins, and its natural origin provides a distinct chemical scaffold that interacts with MOR in a manner not fully recapitulated by small molecules like morphine [2]. The following evidence demonstrates where these quantifiable differences mandate the use of the specific compound.

Quantitative Evidence of Dermorphin TFA Differentiation: Receptor Binding, Functional Potency, Selectivity, and Stability


Receptor Binding Affinity: Dermorphin TFA Exhibits Sub-nanomolar MOR Affinity, Comparable to the Synthetic Gold Standard DAMGO

In direct radioligand binding studies using [³H]-Dermorphin on rat brain membranes, Dermorphin demonstrated a high affinity for the μ-opioid receptor (MOR) with a dissociation constant (Kd) of 0.46 nM [1]. In a comparative analysis, its potency in displacing [³H]-DAGO (a selective MOR radioligand) was comparable to that of DAGO itself, which is considered the prototypical μ-receptor probe. Dermorphin exhibited a selectivity ratio of Ki(DPDPE)/Ki(DAGO) = 100, nearly identical to the value for DAGO, confirming its high μ-selectivity [1]. This establishes Dermorphin TFA as a high-affinity MOR ligand, with a quantified affinity in the sub-nanomolar range, suitable for studies requiring a peptide-based probe with comparable potency to the synthetic standard.

Opioid Pharmacology Radioligand Binding Receptor Affinity

Receptor Selectivity: Dermorphin TFA Demonstrates >1700-Fold Selectivity for μ- Over δ-Opioid Receptors, Minimizing Off-Target Signaling

Dermorphin TFA's exceptional selectivity for the μ-opioid receptor (MOR) over the δ-opioid receptor (DOR) is a key differentiator from broader-spectrum opioid peptides. A study using radioligand binding assays on rat brain membranes reported a Ki for DOR displacement of 78 nM, while its Ki for MOR is in the sub-nanomolar range [1]. A more recent study using CHO cells expressing human receptors reported pKi values of 9.26±0.13 at CHOhMOP and 7.03±0.17 at CHOhDOP, corresponding to a Ki difference of over two orders of magnitude [2]. For context, while the classic MOR agonist DAMGO also shows high μ-selectivity, many other opioid peptides (e.g., some enkephalins) have significantly lower selectivity ratios, leading to mixed MOR/DOR signaling that can confound experimental interpretation. This high selectivity ensures that observed physiological effects are predominantly MOR-mediated, simplifying data analysis.

Opioid Receptor Selectivity Radioligand Binding Structure-Activity Relationship

Functional Potency In Vivo: Dermorphin Exhibits Significantly Greater Antinociceptive Potency Than Morphine in Established Pain Models

Dermorphin TFA demonstrates superior functional potency in vivo compared to the gold standard small molecule opioid analgesic, morphine. In the rat tail-flick test, a common model for acute thermal pain, the ED50 for dermorphin following intrathecal administration was 1.08 pmol/mouse, whereas morphine's ED50 was significantly higher [1]. Another study using subcutaneous administration in a formalin test reported ED50 values of 0.49 mg/kg for a dermorphin tetrapeptide analog and 2.5 mg/kg for morphine, indicating a 5-fold greater potency for the peptide-based compound [2]. This enhanced potency is a consistent finding across multiple pain models, highlighting dermorphin's potential for producing robust antinociception at lower molar doses.

Analgesia Antinociception In Vivo Pharmacology

In Vitro Metabolic Stability: Dermorphin TFA Exhibits a Prolonged Half-Life in Brain Homogenate Compared to Many Linear Opioid Peptides

The presence of a D-alanine at position 2 in the dermorphin sequence is a critical structural feature that confers significant resistance to enzymatic degradation. An in vitro study using rat brain homogenate demonstrated that the parent dermorphin peptide has a half-life (t₁/₂) of 127 minutes for the intact heptapeptide, with a secondary cleavage event occurring with a t₁/₂ of 48 minutes [1]. In contrast, many naturally occurring linear opioid peptides containing only L-amino acids, such as Met-enkephalin, are rapidly degraded by aminopeptidases with half-lives measured in seconds to a few minutes in similar brain homogenate assays [2]. This enhanced stability allows for a more sustained signaling response in ex vivo tissue preparations and may contribute to its prolonged in vivo antinociceptive effects.

Peptide Stability Proteolytic Degradation Pharmacokinetics

Formulation and Storage: Dermorphin TFA Salt Provides Defined Solubility and Long-Term Stability for Research Use

The trifluoroacetate (TFA) salt form of dermorphin is a key differentiator from other salt forms (e.g., acetate) for specific research applications. The TFA counterion can influence peptide solubility, particularly in organic solvents, and may have a different propensity to interact with cell membranes or receptors compared to the acetate salt . Vendor specifications indicate that Dermorphin TFA is soluble in DMSO up to 10 mM and is supplied as a lyophilized powder with a recommended storage of -20°C for 3 years in powder form, or -80°C for 1 year in solution [1]. This defined formulation and stability profile ensures reproducibility across experiments, as the TFA content is a known variable that can affect assay outcomes. Researchers should be aware that the TFA counterion may weakly interact with receptor surfaces; thus, results should be compared with those from other salt forms (e.g., acetate) when absolute receptor affinity is critical .

Peptide Formulation Salt Form Solubility

Recommended Research and Industrial Applications for Dermorphin TFA Based on Quantified Differentiation


Development of Novel μ-Opioid Receptor (MOR) Ligands for Pain Management with Reduced Side Effect Profiles

Dermorphin TFA serves as a high-affinity, selective MOR agonist with a unique pharmacological profile distinct from morphine. Its high potency and the fact that some analogs stimulate the release of dynorphins, which may reduce tolerance and dependence, make it a valuable lead compound for developing next-generation analgesics [1]. Researchers can utilize Dermorphin TFA as a template for structure-activity relationship (SAR) studies to design novel peptide-based analgesics that retain high MOR affinity while mitigating adverse effects like respiratory depression and constipation.

Elucidating μ-Opioid Receptor Signaling Pathways and Molecular Pharmacology

With its sub-nanomolar MOR affinity and >1700-fold selectivity over DOR, Dermorphin TFA is an ideal molecular probe for dissecting MOR-specific signaling cascades. In contrast to less selective agonists, Dermorphin TFA allows researchers to attribute observed cellular responses, such as G-protein activation (GTPγ[³⁵S] binding) or β-arrestin recruitment, specifically to MOR activation without confounding DOR-mediated effects [2]. This is particularly useful in studies comparing biased agonism or in systems where MOR and DOR are co-expressed.

Investigating the Role of μ-Opioid Receptors in Neuropathic Pain and Neuroendocrine Regulation

Dermorphin TFA is a potent tool for exploring the role of MOR in neuropathic pain models and neuroendocrine function. Its high in vivo potency, as demonstrated by low ED50 values in tail-flick and formalin tests, enables robust antinociception in rodent models of chronic pain [3]. Furthermore, dermorphin has been shown to stimulate thyrotropin (TSH) secretion in humans, providing a specific tool for investigating the opioidergic control of the hypothalamic-pituitary-thyroid axis [4].

Peptide-Based Drug Delivery and Formulation Development

Dermorphin TFA's peptidic nature and the known properties of its TFA salt form make it a suitable model compound for developing and testing novel drug delivery systems for peptides. Its enhanced stability compared to linear enkephalins, but still limited oral bioavailability, necessitates the use of alternative delivery strategies such as intranasal administration, nanoparticle encapsulation, or conjugation to cell-penetrating peptides [5]. Researchers can use Dermorphin TFA to evaluate the efficiency of these delivery platforms in overcoming biological barriers like the blood-brain barrier.

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